3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one
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Overview
Description
3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-nitropyridine with phenyl iodoso acetate in benzene, followed by heating under reflux . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production methods for [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including nitration, reduction, and substitution. For instance, nitration reactions using different concentrations of nitric acid can yield various nitramine-based materials .
Common Reagents and Conditions: Common reagents used in the reactions of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one include nitric acid, phenyl iodoso acetate, and other nitrating agents. Reaction conditions such as temperature, solvent, and concentration of reagents are critical for achieving the desired products.
Major Products: The major products formed from the reactions of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one include nitramine derivatives and fused ring nitrate salts . These products have been characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography.
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one has a wide range of scientific research applications. . In biology, it has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Additionally, in the industry, it is used in the development of high-energy materials and explosives due to its favorable detonation properties .
Mechanism of Action
The mechanism of action of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, its nitramine derivatives are known to interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that these compounds may interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one include [1,2,5]oxadiazolo[3,4-b]pyrazine and [1,2,5]oxadiazolo[3,4-c]pyridine . These compounds share a similar fused ring structure but differ in the positioning of nitrogen and oxygen atoms.
Uniqueness: The uniqueness of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one lies in its specific ring structure, which imparts distinct chemical and physical properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
17376-66-8 |
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Molecular Formula |
C4H2N4O2 |
Molecular Weight |
138.08 g/mol |
IUPAC Name |
6H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChI Key |
GHTJXILEKZCSBB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC(=O)C2=NONC2=N1 |
SMILES |
C1=NC(=O)C2=NONC2=N1 |
Canonical SMILES |
C1=NC2=NON=C2C(=O)N1 |
Synonyms |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
Origin of Product |
United States |
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